molecular formula C14H18ClNO B6344038 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 256342-22-0

1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride

Cat. No.: B6344038
CAS No.: 256342-22-0
M. Wt: 251.75 g/mol
InChI Key: ATPLDSDOLVVOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound that belongs to the class of naphthalen-2-ol derivatives. It is known for its unique structure, which includes a naphthalene ring substituted with a propylamino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride typically involves the reaction of naphthalen-2-ol with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalen-2-ol derivatives.

Scientific Research Applications

1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Aminomethyl)naphthalen-2-ol hydrochloride
  • 1-(Methylamino)methyl]naphthalen-2-ol hydrochloride
  • 1-(Ethylamino)methyl]naphthalen-2-ol hydrochloride

Comparison: 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(propylaminomethyl)naphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16;/h3-8,15-16H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPLDSDOLVVOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC2=CC=CC=C21)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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